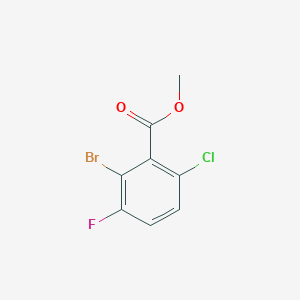

Methyl 2-bromo-6-chloro-3-fluorobenzoate

Description

BenchChem offers high-quality Methyl 2-bromo-6-chloro-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-6-chloro-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClFO2 |

|---|---|

Molecular Weight |

267.48 g/mol |

IUPAC Name |

methyl 2-bromo-6-chloro-3-fluorobenzoate |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |

InChI Key |

YKOHHJSKBCQFLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)F)Cl |

Origin of Product |

United States |

What are the properties of Methyl 2-bromo-6-chloro-3-fluorobenzoate?

The following technical guide provides an in-depth analysis of Methyl 2-bromo-6-chloro-3-fluorobenzoate , a highly functionalized aromatic scaffold used in advanced medicinal chemistry and agrochemical synthesis.

CAS No: 1804897-23-1 Role: Tris-halogenated Pharmacophore & Synthetic Intermediate[1][2][3][4][5]

Executive Summary

Methyl 2-bromo-6-chloro-3-fluorobenzoate is a dense, poly-halogenated building block characterized by a "2,6-disubstituted" ester motif. This specific substitution pattern confers unique steric and electronic properties:

-

Orthogonal Reactivity: The presence of three distinct halogens (Br, Cl, F) allows for sequential, chemoselective functionalization (e.g., Suzuki coupling at Br, followed by Buchwald-Hartwig at Cl).

-

Conformational Lock: The bulky 2-bromo and 6-chloro groups force the ester moiety out of the aromatic plane, potentially creating atropisomeric axes valuable in designing rigid kinase inhibitors.

-

Metabolic Stability: The 3-fluoro substituent blocks a common site of metabolic oxidation (Phase I metabolism) while modulating the pKa of the parent acid.

This compound is primarily utilized as a scaffold in Fragment-Based Drug Discovery (FBDD) for targeting sterically demanding protein pockets (e.g., BRAF, MEK, or KRAS G12C pockets).

Physicochemical Properties

Data aggregated from computational models and analog comparisons.[4][6][7]

| Property | Value | Notes |

| Molecular Formula | C₈H₅BrClFO₂ | |

| Molecular Weight | 267.48 g/mol | High halogen density |

| CAS Number | 1804897-23-1 | Parent Acid CAS: 1781926-06-4 |

| Physical State | Solid (Predicted) | Low-melting crystalline solid likely |

| Solubility | DMSO, DCM, EtOAc | Hydrophobic; insoluble in water |

| LogP (Predicted) | ~3.1 - 3.4 | Highly lipophilic due to tri-halogenation |

| H-Bond Acceptors | 2 (Ester Oxygens) | Fluorine acts as a weak acceptor |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 1 | Ester bond (restricted rotation) |

Synthetic Pathways

The synthesis of Methyl 2-bromo-6-chloro-3-fluorobenzoate generally proceeds via the esterification of its parent acid. However, the construction of the acid itself requires precise regiocontrol, often achieved via Sandmeyer reactions from aniline precursors.

Core Synthesis Workflow

The following diagram illustrates the logical flow from a commercially available aniline precursor to the final ester, highlighting the critical Sandmeyer transformation.

Figure 1: Synthetic route from amino-acid precursor to the target methyl ester.

Detailed Protocol: Esterification (Step 2)

Objective: Convert 2-bromo-6-chloro-3-fluorobenzoic acid to the methyl ester without affecting the labile C-Br bond.

-

Reagents: Parent Acid (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF or Acetone.

-

Procedure:

-

Dissolve the acid in DMF (0.5 M concentration).

-

Add K₂CO₃ and stir at room temperature for 15 minutes to form the carboxylate salt.

-

Add MeI dropwise (Exothermic: Use a cooling bath if scaling >10g).

-

Stir at ambient temperature for 4–6 hours. Monitoring via TLC/LCMS is essential (Acid

~0.1; Ester -

Workup: Dilute with water/ice. The product often precipitates as a solid. If oil forms, extract with EtOAc, wash with brine, and dry over MgSO₄.

-

Purification: Usually not required if conversion is complete. Recrystallize from Hexane/EtOAc if necessary.

-

Reactivity & Chemoselectivity

The value of this scaffold lies in its "Halogen Dance" capability. The three halogens have distinct bond dissociation energies and electronic environments, allowing for programmed substitution.

Selectivity Hierarchy

-

C2-Bromine: Most reactive. Susceptible to Palladium-catalyzed Oxidative Addition (Suzuki, Sonogashira). Note: Sterically hindered by the ortho-ester.

-

C6-Chlorine: Moderately reactive. Can be engaged after the Bromine is substituted, often requiring more potent ligands (e.g., XPhos, RuPhos) or higher temperatures.

-

C3-Fluorine: Least reactive (C-F bond is strong). Generally stable, but can undergo Nucleophilic Aromatic Substitution (SnAr) if the ring is sufficiently electron-deficient (though the meta-ester placement makes this difficult compared to ortho/para).

-

C1-Ester: Hard nucleophile target. Hydrolysis is extremely slow due to the "2,6-blocking effect" (steric shielding by Br and Cl). Saponification requires forcing conditions (e.g., NaOH/MeOH at reflux for 24h+).

Figure 2: Chemoselectivity profile showing the order of functionalization.

Critical Experimental Insight: The "Ortho Effect"

When performing Suzuki coupling at the C2-Br position, standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) may fail due to the steric bulk of the adjacent ester.

-

Solution: Switch to Spherical Ligands like SPhos or XPhos . These ligands create a protective pocket around the Pd center, facilitating oxidative addition into the hindered C-Br bond while preventing catalyst deactivation.

Safety & Handling

-

Hazards: As a halogenated benzoate, treat as an Irritant (Skin/Eye/Respiratory) .

-

GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis is slow but possible over long-term storage).

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

References

-

BLD Pharm. Product Record: Methyl 2-bromo-6-chloro-3-fluorobenzoate (CAS 1804897-23-1).[1][2][3][4][5][8] Retrieved from

-

PubChem. Compound Summary: Methyl 3-bromo-2-chloro-6-fluorobenzoate (Isomer Analog). Retrieved from

-

10X Chem. 2-Bromo-6-chloro-3-fluorobenzoic acid (Parent Acid Data).[3][4][8][9] Retrieved from

-

Sigma-Aldrich. Halogenated Benzoate Synthesis & Reactivity General Guides. Retrieved from

Sources

- 1. 1537548-66-5|Methyl 2-bromo-3-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. 1529288-48-9|2-Bromo-5-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1543224-54-9|Methyl 3-bromo-6-chloro-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 4. 908248-32-8|Methyl 4-bromo-2-chloro-5-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. 1507624-50-1|Methyl 2-bromo-5-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 3-bromo-2-chloro-6-fluorobenzoate | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3017270-54-8|2,4-Dibromo-6-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 9. 10xchem.com [10xchem.com]

Methyl 2-bromo-6-chloro-3-fluorobenzoate chemical structure and IUPAC name

[1]

Executive Summary

Methyl 2-bromo-6-chloro-3-fluorobenzoate is a highly functionalized polysubstituted benzene derivative employed primarily as a scaffold in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.[1] Its structure features a dense halogenation pattern (bromine, chlorine, and fluorine) around a benzoate core, creating unique steric and electronic environments that facilitate selective downstream functionalization.[1]

This guide details the structural identity, validated synthetic protocols, and reactivity profiles of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]

Part 1: Structural Identity & Nomenclature[1]

IUPAC Nomenclature Breakdown

The systematic name Methyl 2-bromo-6-chloro-3-fluorobenzoate is derived following IUPAC priority rules for polysubstituted benzenes:

-

Principal Functional Group: The carboxylate ester takes priority, defining the parent structure as a benzoate and assigning the carbon attached to the ester group as C1 .

-

Numbering Direction: The ring is numbered to minimize the locants of the substituents.

-

Alphabetization: Substituents are listed alphabetically: B romo, C hloro, F luoro.

Chemical Structure Visualization

The molecule exhibits a 1,2,3,6-substitution pattern, leaving positions 4 and 5 unsubstituted.[1] This "tetrasubstituted" core creates significant steric strain around the ester group, often forcing it out of planarity with the aromatic ring—a feature useful for inducing atropisomerism in drug design.[1]

Caption: Positional mapping of substituents on the benzene ring. Note the steric crowding at C2 and C6 flanking the ester.[1]

Physicochemical Properties (Predicted)

| Property | Value (Approximate) | Significance |

| Molecular Formula | C₈H₅BrClFO₂ | Core stoichiometry |

| Molecular Weight | 267.48 g/mol | Fragment analysis |

| Physical State | Solid (Low Melting) or Viscous Oil | Dependent on purity/polymorph |

| LogP | ~3.1 | Lipophilic; requires organic solvents |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 2 (Ester Oxygens) | Interaction points |

Part 2: Synthetic Methodology

The most robust route to Methyl 2-bromo-6-chloro-3-fluorobenzoate is the Fischer esterification of its corresponding acid precursor, 2-bromo-6-chloro-3-fluorobenzoic acid .[1] This method is preferred over alkylation (MeI) for scale-up due to cost and safety.[1]

Protocol: Acid-Catalyzed Esterification

Objective: Convert 2-bromo-6-chloro-3-fluorobenzoic acid to the methyl ester.

Reagents:

-

Precursor: 2-bromo-6-chloro-3-fluorobenzoic acid (1.0 eq)[1]

-

Solvent/Reagent: Methanol (anhydrous, excess)[1]

-

Catalyst: Thionyl Chloride (SOCl₂) (1.5 eq) or Sulfuric Acid (H₂SO₄) (catalytic)

-

Quench: Sodium Bicarbonate (NaHCO₃)[1]

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

-

Solvation: Dissolve the benzoic acid derivative in anhydrous Methanol (0.5 M concentration).

-

Activation (Exothermic): Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂) over 20 minutes. Mechanism: In situ generation of HCl and transient acyl chloride species.[1]

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material (acid) is consumed.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess methanol.

-

Redissolve the residue in Ethyl Acetate.[7]

-

Wash carefully with saturated aqueous NaHCO₃ (to neutralize residual acid) followed by Brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

Synthesis Workflow Diagram

Caption: Fischer esterification workflow using Thionyl Chloride activation in Methanol.

Part 3: Reactivity Profile & Applications

The unique tris-halogenated pattern allows for orthogonal functionalization , meaning different positions can be reacted selectively under specific conditions.[1]

Selective Palladium-Catalyzed Coupling (C2)

The C2-Bromine bond is the weakest carbon-halogen bond in this molecule (Bond Dissociation Energy: C-Br < C-Cl < C-F).[1]

-

Reaction: Suzuki-Miyaura or Buchwald-Hartwig Coupling.[1]

-

Selectivity: Pd(0) oxidative addition occurs preferentially at the C-Br bond over C-Cl or C-F.[1]

-

Challenge: Steric hindrance from the adjacent C1-Ester and C3-Fluorine requires specialized ligands (e.g., SPhos, XPhos) to facilitate the coupling.[1]

Nucleophilic Aromatic Substitution (SnAr)

The ring is activated by the electron-withdrawing Ester group.[1]

-

Primary Site (C6-Chlorine): The C6 position is ortho to the activating ester. While Fluorine is typically a better leaving group in SnAr, the C3-Fluorine is meta to the ester (less activated).[1] Therefore, displacement of the C6-Chlorine by strong nucleophiles (amines, thiols) is the secondary reaction pathway.[1]

-

Secondary Site (C3-Fluorine): Only reactive under harsh conditions or if the ester is converted to a stronger withdrawing group (e.g., amide).[1]

Reactivity Divergence Map

Caption: Orthogonal reaction pathways based on electronic activation and leaving group ability.

Part 4: Handling & Safety Information

Hazard Classification (GHS): Based on analogous halogenated benzoates (e.g., Methyl 2-bromobenzoate), this compound is classified as an Irritant.[1]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Storage Protocol:

-

Store in a cool, dry place (2–8°C recommended to prevent slow hydrolysis).[1]

-

Keep container tightly closed under inert gas (Argon/Nitrogen) if storing for extended periods.

References

Sources

- 1. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 3-bromo-2-chloro-6-fluorobenzoate | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1784053-31-1|Methyl 3-bromo-2-chloro-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 6-bromo-3-chloro-2-fluorobenzoate | 1505850-20-3 [sigmaaldrich.com]

- 6. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

Strategic Sourcing and Quality Assurance of Substituted Benzoic Acid Derivatives

A Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary

Substituted benzoic acid derivatives serve as the pharmacophore backbone for over 14% of small-molecule drugs approved by the FDA. Their utility lies in the tunable electronic and steric properties of the phenyl ring—specifically the "Ortho Effect"—which dictates bioavailability, metabolic stability, and potency.

This guide moves beyond a simple vendor list. It provides a technical framework for selecting suppliers based on the specific chemical liabilities of the derivative (e.g., hydrolytic instability of electron-deficient esters vs. steric hindrance of ortho-substituted acids) and the development phase (Discovery vs. GMP).

Part 1: The Technical Landscape – Chemistry Dictates Sourcing

To select a supplier effectively, one must first understand the stability profile of the specific derivative. The position and nature of substituents on the benzoic acid scaffold fundamentally alter its shelf-life and reactivity, directly influencing the required purity grade and packaging from the supplier.

1. The Ortho Effect and Steric Inhibition of Resonance (SIR)

The "Ortho Effect" is the critical technical parameter for these derivatives. Substituents at the 2- or 6-position force the carboxyl group to twist out of planarity with the benzene ring.

-

Sourcing Implication: Ortho-substituted benzoic acids (e.g., 2,6-difluorobenzoic acid) are often stronger acids but more sterically hindered toward coupling reactions. Suppliers must demonstrate high isomeric purity (>98%) because removing the meta or para isomers post-purchase is often chemically difficult due to similar solubilities.

-

Stability Warning: Steric inhibition prevents resonance stabilization.[1] If sourcing ortho-amino benzoic acids (anthranilic acid derivatives), be aware that they are prone to oxidation. Ensure suppliers ship these under inert atmosphere (Argon/Nitrogen).

2. Electronic Tuning (Hammett Correlation)

-

Electron-Withdrawing Groups (EWGs): Derivatives with

, -

Electron-Donating Groups (EDGs): Derivatives with

or

Part 2: Commercial Supplier Ecosystem

The market is stratified not by "quality" alone, but by application intent .

Tier 1: Discovery & Building Block Specialists (High Diversity / Low Volume)

-

Primary Players: Enamine , Combi-Blocks , WuXi AppTec .

-

Value Proposition: These suppliers utilize "Make-on-Demand" (MADE) protocols.[2][3] They offer millions of analogs (e.g., 3-(oxetan-3-yl)benzoic acid) that are not in stock but synthesized via validated reaction arrays.

-

Technical Audit:

-

Pros: Unmatched structural diversity for SAR (Structure-Activity Relationship) exploration.

-

Cons: Batch-to-batch variability can be high. Impurity profiles are often generic (NMR only).

-

Use Case: Hit-to-Lead optimization where structural novelty >95% purity.

-

Tier 2: Catalog & Reagent Grade (High Availability / Medium Volume)

-

Primary Players: Sigma-Aldrich (Merck) , TCI (Tokyo Chemical Industry) , Thermo Fisher (Alfa Aesar) .

-

Value Proposition: Standardized "Reagent Grade" or "ACS Grade."

-

Technical Audit:

-

Pros: Reliable CoA (Certificate of Analysis) with defined melting points and HPLC purity.

-

Cons: Expensive for scale-up (>1 kg). Rarely offer specific impurity identification.

-

Use Case: Reference standards and gram-scale synthesis.

-

Tier 3: GMP & Bulk Manufacturers (Low Diversity / High Volume)

-

Primary Players: Lanxess (Purox® brand) , Emerald Performance Materials , Ganesh Benzoplast .

-

Value Proposition: Regulatory compliance (GMP, ISO 9001).

-

Technical Audit:

-

Pros: Full impurity profiling (organic volatile impurities, heavy metals), change control notification, and multi-ton capacity.

-

Cons: High Minimum Order Quantity (MOQ). Long lead times for qualification.

-

Use Case: Clinical trials (Phase I-III) and commercial drug substance manufacturing.

-

Part 3: Strategic Sourcing Protocol (Decision Matrix)

The following diagram illustrates the logic flow for selecting a supplier based on the project stage and chemical risk.

Figure 1: Strategic Sourcing Decision Matrix. Blue nodes indicate decision points; Green indicates Discovery pathways; Red indicates Regulatory/GMP pathways.

Part 4: Experimental Protocol – Incoming QC

Protocol ID: QC-BA-001 Title: High-Performance Liquid Chromatography (HPLC) Impurity Profiling for Substituted Benzoic Acids.

Objective: To validate the purity of incoming raw materials, specifically detecting isomeric impurities (e.g., meta-isomer contamination in ortho-substituted products) which are common synthesis byproducts.

1. Reagents & Equipment

-

Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis (230 nm and 254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 4.5 adjusted with acetic acid).

-

Mobile Phase B: HPLC Grade Acetonitrile (MeCN).

2. Methodology (Gradient Elution)

This method utilizes a "Mixed-Mode" approach (Reverse Phase + pH control) to ensure the benzoic acid remains protonated (

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 15.0 | 40 | 60 | 1.0 |

| 20.0 | 10 | 90 | 1.0 |

| 22.0 | 95 | 5 | 1.0 |

| 25.0 | 95 | 5 | 1.0 |

3. Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Acceptance Criteria (Self-Validating System)

-

System Suitability: The resolution (

) between the main peak and the nearest isomeric impurity must be > 1.5. -

Purity Calculation: Area Normalization method.

Part 5: Quality Assurance Workflow

The following diagram details the workflow for handling incoming materials, distinguishing between "Release for Use" and "Quarantine" based on the QC Protocol results.

Figure 2: Quality Control Workflow. Yellow nodes represent analytical testing steps; Green represents approval; Red represents failure/quarantine.

References

-

European Committee for Standardization. (2019). EN 17298:2019 - Animal feeding stuffs: Methods of sampling and analysis - Determination of benzoic acid and sorbic acid by HPLC.[5] Retrieved from [Link][6][7]

-

ChemAnalyst. (2025). Benzoic Acid Procurement Guide: Supplier Qualification and GMP Standards. Retrieved from [Link]

-

Helix Chromatography. (2024). HPLC Methods for Analysis of Benzoic Acid and Preservatives. Retrieved from [Link]

-

PharmaOffer. (2025). Benzoic Acid API Manufacturers and GMP Suppliers. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Building Blocks - Enamine [enamine.net]

- 3. enamine.de [enamine.de]

- 4. Benzoic Acid Procurement Guide | ChemAnalyst [chemanalyst.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 7. GMP vs. Non-GMP Biochemical Reagents: What’s the Difference? [synapse.patsnap.com]

Literature review on the synthesis of polyhalogenated aromatic compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds (PHAs), organic molecules featuring multiple halogen atoms bonded to an aromatic ring, are cornerstones of modern chemical science. Their applications are vast and impactful, ranging from serving as key building blocks in the synthesis of pharmaceuticals and agrochemicals to their use in advanced materials and polymers.[1] In drug development, the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This strategic incorporation of halogens, particularly fluorine and chlorine, is a widely used tactic to enhance drug efficacy and bioavailability.[2][4]

This guide provides an in-depth exploration of the core synthetic strategies for preparing polyhalogenated aromatic compounds. It is designed for the laboratory scientist, offering not just protocols but also the mechanistic reasoning and practical insights necessary for successful synthesis. We will delve into the foundational methods of electrophilic halogenation, the classic and versatile Sandmeyer reaction, and the modern approaches involving transition-metal catalysis, providing a comprehensive toolkit for the synthesis of these vital compounds.

Direct Electrophilic Aromatic Halogenation

The most straightforward approach to introducing halogen atoms onto an aromatic ring is through electrophilic aromatic substitution (EAS). This method involves the reaction of an aromatic compound with a halogen in the presence of a catalyst, typically a Lewis acid.[5] The reaction proceeds via the generation of a highly reactive electrophilic halogen species that attacks the electron-rich aromatic ring.[6]

Causality Behind Experimental Choices:

-

The Halogen: Bromine and chlorine are the most common halogens used in this reaction. Fluorination is generally too violent and difficult to control, while iodination is often slow and requires an oxidizing agent to generate the electrophilic iodine species.[5]

-

The Catalyst: A Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃, is crucial for polarizing the halogen-halogen bond, thereby creating a potent electrophile (e.g., Br⁺ or Cl⁺).[5] For less reactive, electron-deficient aromatic rings, stronger catalysts or harsher conditions may be necessary.[7]

-

Solvent and Temperature: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are common, but for certain substrates, polar solvents can accelerate the reaction.[5] Temperature control is critical to manage the reaction's exothermicity and prevent unwanted side reactions.

The overall mechanism involves the formation of a positively charged intermediate known as a sigma complex or arenium ion, which temporarily disrupts the ring's aromaticity.[6][8] A base then removes a proton from the ring, restoring aromaticity and yielding the halogenated product.

Caption: General workflow for electrophilic aromatic halogenation.

Comparative Analysis of Electrophilic Halogenation Methods

| Method | Halogenating Agent | Catalyst / Co-reagent | Typical Substrates | Key Considerations |

| Chlorination | Cl₂ | FeCl₃, AlCl₃ | Electron-rich to moderately deactivated arenes | Gaseous reagent; requires careful handling. |

| Bromination | Br₂ | FeBr₃, Fe | Electron-rich and deactivated arenes | Liquid reagent; generally high yielding and selective. |

| Iodination | I₂ | HNO₃, HIO₃ (Oxidizing agent) | Activated arenes | Reversible reaction; requires an oxidizing agent to remove HI.[5] |

Experimental Protocol: Dibromination of Benzene

This protocol describes a standard procedure for the synthesis of 1,4-dibromobenzene.

-

Reagent & Equipment Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), place 20 g of iron filings.

-

Add 50 mL of benzene to the flask.

-

In the dropping funnel, place 80 g (25.6 mL) of bromine.

-

-

Reaction Execution:

-

Cool the flask in an ice bath.

-

Slowly add the bromine to the stirred benzene-iron mixture over a period of approximately 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours, or until the red color of bromine has largely disappeared.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into 100 mL of cold water.

-

Separate the organic layer and wash it sequentially with 50 mL of 10% NaOH solution (to remove unreacted bromine) and then with 50 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the benzene by distillation. The residue contains a mixture of bromobenzene and dibromobenzenes.

-

Purify the 1,4-dibromobenzene from the mixture by recrystallization from ethanol.

-

-

Characterization:

-

Determine the melting point of the purified crystals (expected: ~87°C).

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The Sandmeyer Reaction: Precision Halogenation via Diazonium Salts

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful and reliable method for introducing a halogen (or other functional groups) to an aromatic ring at a specific position.[9][10] This transformation proceeds via an aryl diazonium salt intermediate, which is generated from a primary aromatic amine.[11] This method is particularly valuable because it allows for the synthesis of substitution patterns that are difficult or impossible to achieve through direct electrophilic substitution.[11]

Causality Behind Experimental Choices:

-

Starting Material: The reaction begins with a primary aromatic amine (an aniline derivative). The position of the amine dictates the final position of the halogen.

-

Diazotization: The amine is converted to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[10] Low temperatures are critical as diazonium salts are unstable and can decompose at higher temperatures.

-

Copper(I) Catalyst: The key to the Sandmeyer reaction is the use of a copper(I) salt (CuCl, CuBr) as a catalyst.[11] The reaction follows a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[9][11] This generates an aryl radical, dinitrogen gas, and a copper(II) halide. The aryl radical then abstracts a halogen from the copper(II) halide to form the final product and regenerate the copper(I) catalyst.

Caption: Key steps in the copper-catalyzed Sandmeyer reaction.

Experimental Protocol: Synthesis of p-Chlorotoluene

This protocol details the synthesis of p-chlorotoluene from p-toluidine.

-

Preparation of Diazonium Salt Solution:

-

In a 600 mL beaker, dissolve 21.4 g of p-toluidine in a mixture of 54 mL of concentrated hydrochloric acid and 54 mL of water.

-

Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 14.4 g of sodium nitrite in 40 mL of water.

-

Slowly add the sodium nitrite solution to the cold p-toluidine solution, keeping the temperature below 5 °C. The addition should take about 10-15 minutes. The resulting solution contains the p-toluenediazonium chloride.

-

-

Preparation of Copper(I) Chloride Catalyst:

-

Dissolve 40 g of copper(II) sulfate pentahydrate and 10.4 g of sodium chloride in 120 mL of hot water in a 1 L flask.

-

Separately, prepare a solution of 7.2 g of sodium bisulfite and 4.8 g of sodium hydroxide in 80 mL of water.

-

Slowly add the bisulfite solution to the hot copper sulfate solution. A white precipitate of copper(I) chloride will form.

-

Allow the precipitate to settle, decant the supernatant, and wash the precipitate with water by decantation.

-

Dissolve the CuCl precipitate in 60 mL of concentrated hydrochloric acid.

-

-

Sandmeyer Reaction:

-

Cool the CuCl solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. A vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, let the mixture stand at room temperature for 30 minutes, then warm it to 50 °C on a water bath for 15 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a distillation apparatus and steam distill to isolate the crude p-chlorotoluene.

-

Separate the organic layer from the distillate, wash with 10% NaOH, then water, and dry over anhydrous calcium chloride.

-

Purify the product by fractional distillation, collecting the fraction boiling at approximately 162 °C.

-

-

Characterization:

-

Verify the identity and purity of the product using GC-MS and NMR spectroscopy.

-

Modern Approaches: Transition-Metal-Catalyzed Halogenation

While classic methods are robust, modern organic synthesis has seen the rise of transition-metal-catalyzed reactions for C-H halogenation.[12] These methods offer alternative pathways, often with higher selectivity and functional group tolerance compared to traditional electrophilic halogenation.[13][14]

Catalytic systems based on palladium, rhodium, and iridium have been developed for the directed C-H halogenation of aromatic compounds.[15] These reactions typically employ a directing group on the substrate, which coordinates to the metal center and positions the catalyst for selective halogenation at a specific C-H bond, often in the ortho position.[15]

Key Features of Transition-Metal-Catalyzed Halogenation:

-

High Regioselectivity: The use of directing groups allows for precise control over the site of halogenation.

-

Mild Reaction Conditions: Many of these methods operate under milder conditions than traditional EAS, which often requires strong acids and high temperatures.[13]

-

Broad Substrate Scope: These reactions can often tolerate a wider range of functional groups on the aromatic ring.

Recent advancements have also focused on electrochemical strategies, which use electricity as a "green" driving force for reactions like the Sandmeyer halogenation, avoiding the need for stoichiometric copper reagents.[16][17] These methods are amenable to large-scale synthesis and can expand the utility of classic transformations.[17]

Characterization of Polyhalogenated Aromatic Compounds

The unambiguous identification and characterization of synthesized PHAs are critical for ensuring purity and confirming the desired structure. A combination of analytical techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the aromatic ring. For fluorinated compounds, ¹⁹F NMR is an essential tool.[18]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for separating and identifying components in a reaction mixture.[19]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-X bonds and other functional groups within the molecule.

-

X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.

Conclusion and Future Outlook

The synthesis of polyhalogenated aromatic compounds remains a field of active research and development. While electrophilic aromatic substitution and the Sandmeyer reaction are foundational, workhorse methods that every chemist should master, the future lies in the development of more selective, efficient, and sustainable catalytic processes. Transition-metal-catalyzed C-H activation and electrochemical methods are paving the way for the synthesis of complex, highly functionalized PHAs with unprecedented precision. As the demand for novel pharmaceuticals and advanced materials continues to grow, so too will the need for innovative and powerful synthetic methodologies to construct these vital halogenated building blocks.

References

- Sandmeyer reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Liu, Q., Sun, B., Liu, Z., Kao, Y., Dong, B. W., Jiang, S. D., ... & Mo, F. (2018). A general electrochemical strategy for the Sandmeyer reaction. Green Chemistry, 20(20), 4744-4749. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc02409a]

- Electrophilic halogenation - Wikipedia. [URL: https://en.wikipedia.

- Sandmeyer Reaction Mechanism - BYJU'S. (2019, August 7). [URL: https://byjus.com/chemistry/sandmeyer-reaction-mechanism/]

- Sandmeyer Reaction Mechanism - Adda247. (2023, September 24). [URL: https://www.adda247.com/school/sandmeyer-reaction-mechanism/]

- Liu, Q., Sun, B., Liu, Z., Kao, Y., Dong, B. W., Jiang, S. D., ... & Mo, F. (2018). A general electrochemical strategy for the Sandmeyer reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/gc/c8gc02409a]

- Smith, M. B. (2011). Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/1317808/]

- Halogenation of Benzene - University of Calgary. [URL: https://www.chem.ucla.

- Zhang, Y., Wang, Y., Zhang, Y., Li, G., & Li, Y. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Journal of the American Chemical Society, 144(30), 13684-13693. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c04718]

- Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024, October 18). Walsh Medical Media. [URL: https://walshmedicalmedia.

- The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning. [URL: https://courses.lumenlearning.

- Transition-Metal-Catalyzed Site-Selective C−H Halogenation Reactions. Request PDF. [URL: https://www.researchgate.

- Smith, R. C., Boddy, C. N. (2016). Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. Chemical Reviews, 116(15), 8527-8573. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00227]

- Modern Transition-Metal-Catalyzed Carbon-Halogen Bond Formation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27347707/]

- Comprehensive characterization of the halogenated dibenzo-p-dioxin and dibenzofuran contents of residential fire debris using comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry. Request PDF - ResearchGate. [URL: https://www.researchgate.

- Technical Support Center: Characterization of Halogenated Organic Compounds. Benchchem. [URL: https://www.benchchem.

- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/qo/d5qo00372e]

- Identification of ∼200 transformation products of polyhalogenated compounds to characterize their transformation pathways in sludges. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39025091/]

- Analysis Of The Polyhalogenated Compounds In Whale Blubber Tissue. ELGA LabWater. [URL: https://www.elgalabwater.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/new-halogen-containing-drugs-approved-by-fda-in-2021/]

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300942e]

- Polyhalogen Compounds: Methyl Chloride, Chloroform, Iodoform, Carbon Tetrachloride, Freons, DDT. Aakash Institute. [URL: https://www.aakash.ac.in/chemistry/polyhalogen-compounds]

- Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides. ResearchGate. [URL: https://www.researchgate.

- Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Walsh Medical Media. [URL: https://walshmedicalmedia.

- An Approach to the Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056417/]

- Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/exploring-the-effects-of-aromatic-compounds-on-medicinal-chemistry.pdf]

- Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology. [URL: https://jbiochemtech.com/en/article/organic-compounds-containing-aromatic-structure-used-in-pharmaceutical-production]

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. One moment, please... [theorango.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction Mechanism - [adda247.com]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Modern Transition-Metal-Catalyzed Carbon-Halogen Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]

- 16. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 17. A general electrochemical strategy for the Sandmeyer reaction - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03346C [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

The Ortho-Halogenated Benzoic Acids: Physicochemical Profiling and Synthetic Utility

Executive Summary

Ortho-halogenated benzoic acids (2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodobenzoic acid) represent a critical class of building blocks in medicinal chemistry and materials science. Their utility extends beyond simple intermediates; they serve as excellent case studies for the "Ortho Effect," a phenomenon where steric and electronic factors converge to drastically alter reactivity and acidity compared to meta- or para-isomers.

This guide provides a technical deep-dive into their physicochemical properties, emphasizing the mechanistic causality behind their acidity trends, spectral signatures, and synthetic protocols. It is designed to serve as a self-validating reference for laboratory application.

The Ortho-Effect: Mechanistic Landscape

The defining feature of this series is the anomalous increase in acidity relative to benzoic acid (

Steric Inhibition of Resonance (SIR)

In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing

When a halogen is introduced at the ortho position, steric repulsion forces the carboxyl group to rotate out of the plane of the benzene ring.

-

Consequence: Resonance stabilization of the neutral acid molecule is lost (destabilization).

-

Result: The energy gap between the neutral acid and the carboxylate anion decreases, leading to a significant drop in

(increased acidity).

Electronic vs. Steric Contributions

-

Fluorine: Small Van der Waals radius (

). The acidity increase is primarily driven by a strong inductive effect ( -

Iodine: Large Van der Waals radius (

). The acidity increase is dominated by the steric inhibition of resonance, despite iodine's weaker electronegativity.

Visualizing the Mechanism

The following diagram illustrates the causality of the Ortho Effect.

Caption: Logical flow of the Ortho Effect resulting in enhanced acidity via Steric Inhibition of Resonance (SIR).

Comparative Physical Properties

The following data aggregates experimentally validated values. Note the non-linear trend in melting points and the saturation of acidity strength as steric bulk increases.

Table 1: Physicochemical Data of 2-Halobenzoic Acids

| Compound | Substituent (X) | MW ( g/mol ) | Melting Point (°C) | ||

| Benzoic Acid | -H | 122.12 | 122 | 4.20 | 1.87 |

| 2-Fluorobenzoic | -F | 140.11 | 122 - 125 | 3.27 | 1.86 |

| 2-Chlorobenzoic | -Cl | 156.57 | 138 - 140 | 2.94 | 2.05 |

| 2-Bromobenzoic | -Br | 201.02 | 147 - 150 | 2.85 | 2.30 |

| 2-Iodobenzoic | -I | 248.02 | 162 - 164 | 2.86 | 2.50 |

Key Insight: Acidity strength follows the order

Chemical Reactivity & Synthetic Utility[1][2][3][4]

Nucleophilic Aromatic Substitution ( )

Unlike typical aryl halides, ortho-fluorobenzoic acid is a prime substrate for

-

Why Fluorine? The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex (the rate-determining step), making it a better leaving group than Cl, Br, or I in this specific context.

Transition Metal Catalysis

Ortho-halo acids are valuable precursors for C-H activation and cross-coupling.

-

Decarboxylative Coupling: The ortho-position facilitates metal coordination (e.g., Pd, Cu), promoting decarboxylation at elevated temperatures to generate aryl-metal species for biaryl synthesis.

Experimental Protocol: Synthesis of 2-Chlorobenzoic Acid

This protocol utilizes the Sandmeyer Reaction , converting anthranilic acid (2-aminobenzoic acid) to 2-chlorobenzoic acid. This method is preferred over direct chlorination due to high regioselectivity.

Reagents & Equipment

-

Precursors: Anthranilic acid (13.7 g, 0.1 mol), Sodium Nitrite (7.0 g), Concentrated HCl.

-

Catalyst: Copper(I) Chloride (CuCl).

-

Solvent: Water, Glacial Acetic Acid.

-

Safety: Work in a fume hood. Diazonium salts are potentially explosive if dried; keep in solution.

Step-by-Step Methodology

-

Diazotization:

-

Dissolve 13.7 g of anthranilic acid in a mixture of 25 mL conc. HCl and 100 mL water.

-

Cool the solution to 0–5 °C in an ice-salt bath.

-

Add a solution of 7.0 g

in 25 mL water dropwise. Maintain temp < 5 °C. -

Checkpoint: Test with starch-iodide paper (should turn blue immediately).

-

-

Sandmeyer Substitution:

-

In a separate flask, dissolve 10 g of CuCl in 40 mL conc. HCl. Cool to 0 °C.

-

Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring.

-

Observation: Nitrogen gas evolution (

) will occur, and a precipitate will form.

-

-

Workup & Purification:

-

Allow the mixture to warm to room temperature, then heat gently to 60 °C to ensure complete decomposition of the diazonium salt.

-

Cool to room temperature. Filter the precipitate.[1]

-

Recrystallization: Dissolve the crude solid in hot water (solubility increases significantly with temp). Add activated charcoal if colored impurities persist. Filter hot.

-

Cool filtrate to crystallize 2-chlorobenzoic acid.

-

Yield: Expected ~70-80%. MP: 138-140 °C.

-

Synthesis Workflow Diagram

Caption: Workflow for the regioselective synthesis of 2-chlorobenzoic acid via the Sandmeyer reaction.

Spectral Characterization

Infrared Spectroscopy (IR)

-

Carbonyl Stretch (

): Typically appears around 1680–1700 cm⁻¹ .[2] -

Ortho-Effect Shift: In some cases, intramolecular hydrogen bonding (if X is F or if -OH is present) or steric twisting can shift this frequency compared to the meta/para isomers. For 2-chlorobenzoic acid, the C=O stretch is often slightly lower than benzoic acid due to dimerization in solid state, but the twisting reduces conjugation (which usually raises frequency). These competing effects make IR less diagnostic than NMR.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The proton adjacent to the carboxyl group (

) and the proton adjacent to the halogen (-

2-Fluorobenzoic: Shows distinct

coupling. The ¹⁹F NMR is highly diagnostic (approx -110 ppm).

-

-

¹³C NMR: The carboxyl carbon signal is sensitive to the twist angle relative to the ring.

References

-

NIST Chemistry WebBook. 2-Fluorobenzoic acid & 2-Chlorobenzoic acid Thermochemical Data. National Institute of Standards and Technology.[3] [Link]

-

PubChem. Compound Summary: 2-Fluorobenzoic Acid (CID 9935) and 2-Iodobenzoic Acid (CID 6936). National Library of Medicine. [Link]

-

Master Organic Chemistry. The Sandmeyer Reaction: Mechanism and Synthetic Utility. [Link]

-

Journal of Chemical & Engineering Data. Solubility of Benzoic Acid Derivatives in Mixed Solvents. (General Reference for solubility trends). [Link]

Sources

Using Methyl 2-bromo-6-chloro-3-fluorobenzoate in organic synthesis

Application Note & Protocol Guide | Doc ID: AN-ORG-2026-X9

Executive Summary: The "Swiss Army Knife" Scaffold

Methyl 2-bromo-6-chloro-3-fluorobenzoate is not merely a reagent; it is a high-density functional scaffold designed for the rapid generation of molecular complexity. Its value in modern drug discovery—particularly in the synthesis of KRAS inhibitors and atropisomeric kinase inhibitors —lies in its unique substitution pattern :

-

Orthogonal Reactivity: Three distinct halogen handles (Br, Cl, F) with widely separated reactivity thresholds allow for sequential, programmable functionalization.

-

Steric Architecture: The 2,6-disubstitution pattern (Br and Cl flanking the ester) forces the ester group out of planarity, creating a "steric lock" that is vital for synthesizing axially chiral (atropisomeric) drugs but presents specific challenges for hydrolysis.

-

Metabolic Shielding: The C3-fluorine atom serves as a bioisostere, blocking metabolic "soft spots" on the aromatic ring without interfering with initial cross-coupling steps.

Chemoselectivity Profile & Reactivity Matrix

The successful utilization of this scaffold requires navigating its reactivity hierarchy.[1] The diagram below illustrates the "Order of Operations" for functionalizing this molecule.

Expert Insight: The "Steric Lock" Challenge

The 2-bromo-6-chloro motif creates a "steric pocket" around the ester. Standard alkaline hydrolysis (NaOH/H₂O/MeOH) often fails or proceeds sluggishly because the tetrahedral intermediate cannot easily form. Do not use standard saponification protocols. (See Protocol 2 for the solution).

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C2-Br Selective)

Objective: Couple an aryl boronic acid to the C2-position without touching the C6-chlorine. Mechanism: Exploits the weaker C-Br bond dissociation energy compared to C-Cl.

Reagents:

-

Substrate: Methyl 2-bromo-6-chloro-3-fluorobenzoate (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(OAc)₂/SPhos (for difficult substrates)

-

Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

-

Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1)

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is more pronounced with electron-deficient aryl halides.

-

Solvent Addition: Add the degassed solvent mixture and aqueous base via syringe.

-

Reaction: Heat to 60°C (oil bath). Critical: Do not exceed 80°C. Higher temperatures may activate the C6-chlorine, leading to bis-coupling byproducts.

-

Monitoring: Monitor by HPLC/UPLC. The starting material (Rt ~ 4.5 min) should convert to the mono-coupled product (Rt ~ 5.2 min). If <5% conversion after 2h, boost temp to 70°C.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Checkpoint: The C6-Chlorine and C3-Fluorine signals should remain visible in the ¹⁹F and ¹³C NMR of the product.

Protocol 2: Hydrolysis of the Sterically Hindered 2,6-Disubstituted Ester

Objective: Convert the ester to the carboxylic acid despite the 2,6-steric blockade. Challenge: Aqueous hydroxide cannot penetrate the steric shield effectively. Solution: Use a non-aqueous hydroxide source to increase the effective concentration and nucleophilicity of the base.

Reagents:

-

Substrate: Coupled Benzoate Intermediate (from Protocol 1)

-

Base: NaOH (solid, powdered, 5-10 equiv)

-

Solvent: Methanol / Dichloromethane (1:9 ratio) or THF/MeOH (1:1)

Step-by-Step:

-

Dissolution: Dissolve the substrate in CH₂Cl₂ (or THF).

-

Activation: Add MeOH (10% v/v). The MeOH acts as a phase transfer catalyst and solvates the NaOH.

-

Addition: Add powdered NaOH.

-

Reaction: Stir vigorously at 40-50°C for 12–24 hours.

-

Why this works: The non-aqueous medium strips the hydration shell from the hydroxide ion, making it a "naked," hyper-reactive nucleophile capable of overcoming the steric barrier.

-

-

Quench: Acidify carefully with 1M HCl to pH 2.

-

Extraction: Extract with DCM (the acid is likely lipophilic due to halogens).

Protocol 3: Synthesis of Quinazoline Cores (KRAS-Type Scaffolds)

Objective: Use the ester and the adjacent C2-halide (or the amine derived from it) to close a ring. This is common in the synthesis of inhibitors like Sotorasib analogs.

Key Reaction:

-

Amination: Displace the C2-Bromine (or the C2-aryl group if pre-coupled) using an amine (R-NH₂) via Buchwald-Hartwig coupling (Pd₂(dba)₃, BINAP).

-

Cyclocondensation: Treat the resulting 2-aminobenzoate with formamidine acetate in refluxing ethanol to close the pyrimidine ring, yielding the quinazolinone.

Analytical Data Summary (Expected)

| Property | Value / Characteristic | Notes |

| Appearance | White to Off-White Solid | Low melting point solid due to ester. |

| ¹⁹F NMR | Single peak ~ -110 to -120 ppm | Diagnostic for C3-F integrity. |

| MS (ESI) | M+ and [M+2]+ pattern | Distinctive Br (1:1) and Cl (3:1) isotope pattern. |

| TLC | Rf ~ 0.6 (Hex/EtOAc 4:1) | Moves faster than non-halogenated analogs. |

Safety & Handling

-

Skin Sensitizer: Halogenated benzoates are potent sensitizers. Use double nitrile gloves.

-

Lachrymator Potential: Benzylic halides and some benzoates can be lachrymators. Handle exclusively in a fume hood.

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong acids.

References

-

KRAS Inhibitor Synthesis & Quinazoline Scaffolds

-

Chemoselectivity of Polyhalogenated Arenes

-

Sterically Hindered Ester Hydrolysis

-

Atropisomer Synthesis

Sources

- 1. Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-bromo-6-chlorobenzoate | C8H6BrClO2 | CID 2759827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 9. arkat-usa.org [arkat-usa.org]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Notes & Protocols: The Strategic Utility of Methyl 2-bromo-6-chloro-3-fluorobenzoate in Modern Pharmaceutical Synthesis

Abstract

Methyl 2-bromo-6-chloro-3-fluorobenzoate is a polysubstituted aromatic compound that has emerged as a valuable and versatile precursor in the synthesis of complex pharmaceutical agents. Its unique arrangement of halogen substituents and a methyl ester group provides multiple, orthogonally reactive sites for molecular elaboration. This guide provides an in-depth exploration of its application, focusing on its strategic use in palladium-catalyzed cross-coupling reactions for the construction of core scaffolds in modern drug discovery, particularly in the domain of kinase inhibitors. We will dissect the causality behind experimental choices and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Introduction: A Building Block Engineered for Complexity

In the landscape of medicinal chemistry, the demand for molecular scaffolds with precise three-dimensional architecture and electronic properties is paramount. Methyl 2-bromo-6-chloro-3-fluorobenzoate serves as an exemplary starting material, offering chemists a pre-functionalized phenyl ring that facilitates rapid diversification.

The strategic value of this precursor lies in the differential reactivity of its halogen atoms. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This reactivity differential allows for selective functionalization at the C2 position via cross-coupling chemistry, while leaving the C6 chlorine available for subsequent transformations or to serve as a key electronic or steric modulator in the final active pharmaceutical ingredient (API). The fluorine at C3 further fine-tunes the electronic nature of the ring, often enhancing binding affinity or improving metabolic stability.

Table 1: Physicochemical Properties of Methyl 2-bromo-6-chloro-3-fluorobenzoate

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClFO₂ | PubChem[1] |

| Molecular Weight | 267.48 g/mol | PubChem[1] |

| Appearance | Solid (Typical) | - |

| Key Reactive Sites | C-Br (for cross-coupling), -COOCH₃ (for amidation) | - |

| Safety Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | PubChem[1] |

Core Application: Scaffolding for Kinase Inhibitors

A significant application of this precursor is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Small molecule kinase inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation events that drive disease progression.[2]

The phenyl ring of Methyl 2-bromo-6-chloro-3-fluorobenzoate can serve as a central scaffold that, once appropriately functionalized, mimics the adenine region of ATP. The substituents provide vectors for building out the molecule to achieve high potency and selectivity for the target kinase. For example, a group introduced at the C2 position via cross-coupling can extend into the "hinge-binding" region of the kinase, forming critical hydrogen bonds.

Caption: Logical workflow from precursor to final API.

The Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, leveraging a palladium catalyst to couple an organohalide with an organoboron compound.[4][5] Its mild conditions and tolerance of a wide range of functional groups make it ideal for pharmaceutical synthesis.[6]

Mechanistic Rationale: The "Why" Behind the Reagents

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the precursor. This is the rate-limiting step and the reason for the selective reaction at the bromine site over the chlorine site.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 2-bromo-6-chloro-3-fluorobenzoate with a generic boronic acid or pinacol ester.

Materials:

-

Methyl 2-bromo-6-chloro-3-fluorobenzoate (1.0 eq)

-

Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, or 2-MeTHF)

Table 2: Reagent Stoichiometry Example (1 mmol scale)

| Reagent | M.W. ( g/mol ) | Amount (mg) | Equivalents | Mol % |

| Methyl 2-bromo-6-chloro-3-fluorobenzoate | 267.48 | 267.5 | 1.0 | - |

| Pyridine-3-boronic acid | 122.92 | 147.5 | 1.2 | - |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 24.5 | - | 3% |

| K₂CO₃ | 138.21 | 276.4 | 2.0 | - |

| 1,4-Dioxane / H₂O (4:1) | - | 5 mL | - | - |

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromo-6-chloro-3-fluorobenzoate (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

-

Expert Insight: The use of a flame-dried flask and an inert atmosphere (Nitrogen or Argon) is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to failed or low-yielding reactions.

-

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system (e.g., 4 mL 1,4-Dioxane and 1 mL H₂O).

-

Expert Insight: Degassing the solvent (by sparging with argon or using freeze-pump-thaw cycles) removes dissolved oxygen, which is crucial for catalyst longevity.

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.

-

Expert Insight: The catalyst is added last to minimize its exposure to air. For sensitive reactions, the catalyst and ligand may be added as a pre-formed solution.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., Ethyl Acetate).

-

Wash with water and then with brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure coupled product.

Caption: Step-by-step experimental workflow diagram.

Conclusion

Methyl 2-bromo-6-chloro-3-fluorobenzoate is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex molecular architectures. Its well-defined reactivity profile, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling, allows for the reliable and selective synthesis of key scaffolds for high-value targets like kinase inhibitors. The protocols and insights provided herein are designed to empower researchers and drug development professionals to effectively leverage this precursor in their synthetic campaigns, accelerating the path toward novel therapeutics.

References

- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.).

-

Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381–14461. [Link]

-

Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

- Smith, R. A., et al. (2001). Discovery of Heterocyclic Ureas as a New Class of Raf Kinase Inhibitors: Identification of a Second Generation Lead. Bioorganic & Medicinal Chemistry Letters, 11(21), 2775–2778.

-

Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Mampreian, D. M., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]

-

Methyl 3-bromo-2-chloro-6-fluorobenzoate. (n.d.). PubChem. [Link]

Sources

- 1. Methyl 3-bromo-2-chloro-6-fluorobenzoate | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. Yoneda Labs [yonedalabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Note: Methyl 2-bromo-6-chloro-3-fluorobenzoate in Agrochemical Research

[1]

Executive Summary

Methyl 2-bromo-6-chloro-3-fluorobenzoate (CAS 1784053-31-1 / Analogues) represents a "privileged scaffold" in modern agrochemical discovery.[1] Its value lies in its dense, orthogonal halogenation pattern , which allows researchers to sequentially functionalize the aromatic ring with high regioselectivity.

This guide details the utility of this compound as a precursor for synthetic auxins (herbicides) and anthranilic diamides (insecticides) .[1] The presence of three distinct halogens (Br, Cl, F) enables a "plug-and-play" synthetic strategy:

Chemical Profile & Safety

Compound: Methyl 2-bromo-6-chloro-3-fluorobenzoate Molecular Formula: C₈H₅BrClFO₂ Molecular Weight: 267.48 g/mol [1]

| Property | Value | Relevance to Protocol |

| Physical State | Solid / Powder | Easy handling for solid-phase weighing.[1] |

| LogP (Predicted) | ~3.1 | Lipophilic; requires organic co-solvents (Dioxane, DMF) for coupling.[1] |

| Reactivity | C-Br >> C-Cl > C-F | C-Br is the primary handle for functionalization.[1] |

| Safety | H315, H319, H335 | Irritant.[2] Standard PPE (gloves, goggles, fume hood) required. |

Strategic Application: Orthogonal Functionalization

The core value of this molecule is the ability to selectively manipulate the C2 position without disturbing the C6-Cl or C3-F substituents. This is critical for structure-activity relationship (SAR) studies where the "ortho-effect" of the C6-chlorine is preserved to maintain biological activity (e.g., receptor binding).[1]

Mechanism of Selectivity

-

Electronic Activation: The ester group at C1 activates the ortho-positions (C2 and C6).[1]

-

Leaving Group Ability: In Pd-catalyzed reactions, the oxidative addition rate follows Br >> Cl.[1] This allows exclusive coupling at C2.[1]

-

Metabolic Stability: The C3-Fluorine is strategically placed to block metabolic hydroxylation, a common detoxification pathway in weeds.[1]

Visualization: The Synthetic Decision Tree

The following diagram illustrates the logical flow for synthesizing active ingredients (AIs) from this scaffold.

Caption: Divergent synthesis workflow. The C2-Bromine serves as the primary "anchor" point for increasing molecular complexity, while C3-F and C6-Cl remain intact to modulate biological properties.[1]

Detailed Protocol: Sterically Hindered Suzuki Coupling

Objective: Replace the C2-Bromine with an aryl/heteroaryl group.[1] Challenge: The C2 position is sterically crowded , flanked by the ester (C1) and the Fluorine (C3). Standard catalysts (e.g., Pd(PPh₃)₄) often fail or result in low yields due to slow oxidative addition.[1] Solution: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or Buchwald Precatalysts (Gen 3/4) to drive the reaction.

Materials

-

Substrate: Methyl 2-bromo-6-chloro-3-fluorobenzoate (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%) OR XPhos Pd G3 (2 mol%)[1]

-

Base: K₃PO₄ (3.0 eq) - Preferred over carbonates for hindered substrates.[1]

-

Solvent: Toluene:Water (10:[1]1) or 1,4-Dioxane:Water (4:1).[1][3]

Step-by-Step Methodology

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Catalyst Addition: Add the Palladium source and Ligand.[1][4] Note: If using Precatalysts like XPhos Pd G3, add them as a single solid.

-

Solvent Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes to remove dissolved Oxygen (prevents homocoupling and catalyst deactivation).[1]

-

Initiation: Add the degassed solvent to the solids.[1][3] Seal the vial with a Teflon-lined cap.

-

Reaction: Heat to 90°C for 4–12 hours. Vigorous stirring is essential to mix the biphasic system.

-

Monitoring: Check via LC-MS. Look for the disappearance of the starting material (M+H 267/269) and appearance of the biaryl product.

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion | Steric hindrance prevents oxidative addition.[1] | Switch to XPhos Pd G3 or Sphos Pd G3 . Increase temperature to 110°C. |

| Protodeboronation | Boronic acid is unstable.[1] | Use Potassium Aryl Trifluoroborate salts instead of boronic acids.[1] |

| Homocoupling | Oxygen present in system.[1][5][6] | Re-degas solvents; ensure strict inert atmosphere.[1][5] |

Secondary Application: Ester Hydrolysis & Amidation

Once the C2 position is functionalized, the methyl ester is typically hydrolyzed to the free acid to generate the active herbicide (auxin mimic) or coupled to an amine for insecticides.

Protocol: Mild Hydrolysis[1]

-

Rationale: Harsh acidic hydrolysis might affect the C-F bond or the newly installed biaryl linkage. LiOH is preferred for its mildness.[1]

References

-

BenchChem. (2025).[1][3][5] Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Specification: Methyl 6-bromo-3-chloro-2-fluorobenzoate. Retrieved from [1]

-

WuXi AppTec. (2025).[1] QM Magic Class: Regioselectivity in SNAr of Polyhalogenated Benzoates. Retrieved from [1]

-

PubChem. (2025).[1][2] Methyl 3-bromo-2-chloro-6-fluorobenzoate (Compound Summary). Retrieved from [1]

-

Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [1]

Sources

- 1. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-bromo-2-chloro-6-fluorobenzoate | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Benzoic Acids by Aerobic Photooxidation with Hydrobromic Acid [organic-chemistry.org]

Application Notes and Protocols for the Regioselective Bromination and Chlorination of Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated fluorobenzoic acids are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic introduction of bromine or chlorine atoms onto a fluorinated benzoic acid scaffold can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1] This guide provides a comprehensive overview of the principles and practices governing the regioselective bromination and chlorination of fluorobenzoic acids. We will delve into the underlying mechanistic principles of electrophilic aromatic substitution, explore the directing effects of the fluorine and carboxylic acid substituents, and present detailed, field-proven protocols for achieving high regioselectivity in these critical transformations.

Introduction: The Significance of Halogenated Fluorobenzoic Acids

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity and small atomic size, can profoundly influence a compound's conformational preferences and electronic distribution. When combined with other halogens like bromine and chlorine, the synthetic versatility and potential for therapeutic application expand significantly.[2]

For instance, 4-bromo-3-fluorobenzoic acid serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[2] Similarly, other isomers find applications in the development of agrochemicals and materials science.[2] The precise control of halogen placement on the aromatic ring is paramount, as different regioisomers can exhibit vastly different biological activities and physical properties.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution

The halogenation of fluorobenzoic acids proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5][6] This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.[4][5] The overall process can be broken down into three key steps:

-

Generation of the Electrophile: Halogens themselves (Br₂ and Cl₂) are not sufficiently electrophilic to react directly with the deactivated aromatic ring of fluorobenzoic acid.[5][7] Therefore, a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃, is typically required to activate the halogen.[5][8][9] The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile.[5][10]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the polarized halogen. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring.[4][11]

-

Deprotonation and Re-aromatization: A weak base, often the halide-Lewis acid complex (e.g., [FeCl₄]⁻), removes a proton from the carbon atom bearing the new halogen substituent. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[5][11]

Diagram 1: General Mechanism of Electrophilic Aromatic Halogenation

Caption: The three key stages of electrophilic aromatic halogenation.

Controlling Regioselectivity: The Role of Substituents

The position of the incoming halogen is dictated by the directing effects of the substituents already present on the aromatic ring—in this case, the fluorine atom and the carboxylic acid group.

-

Fluorine (-F): Fluorine is an interesting case. Due to its high electronegativity, it is an inductively electron-withdrawing group (-I effect), which deactivates the ring towards electrophilic attack.[12][13] However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (+M or +R effect), which is an activating effect.[12] While the inductive effect generally outweighs the resonance effect, making halogens deactivating overall, the resonance effect still directs incoming electrophiles to the ortho and para positions.[12][14] For nitration of fluorobenzene, the substitution is strongly directed to the para position.[12]

-

Carboxylic Acid (-COOH): The carboxylic acid group is a moderately deactivating group.[14][15] Both the carbonyl carbon and the hydroxyl oxygen are electron-withdrawing, pulling electron density out of the ring and making it less nucleophilic. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[14][15]

The interplay of these two directing effects determines the final regiochemical outcome. The specific isomer of fluorobenzoic acid used as the starting material is therefore critical.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective bromination and chlorination of fluorobenzoic acid isomers.

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[16][17][18]

-

Ventilation: All manipulations involving bromine and chlorine should be performed in a well-ventilated fume hood.[16][17] Bromine, in particular, is highly volatile and toxic if inhaled.[18][19]

-

Handling of Reagents: Bromine is corrosive and can cause severe burns.[17][19] Handle with extreme care. Have a neutralizing agent, such as a sodium thiosulfate or sodium carbonate solution, readily available in case of spills.[17][19]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Diagram 2: Laboratory Workflow for Halogenation

Caption: A generalized workflow for the synthesis and purification of halogenated fluorobenzoic acids.[1]